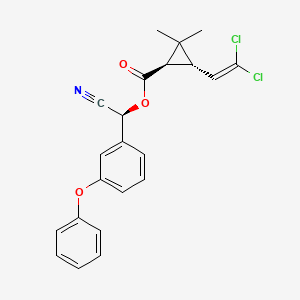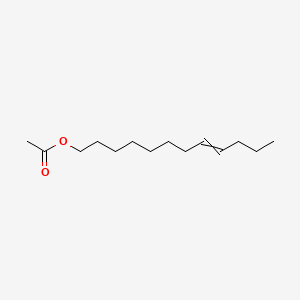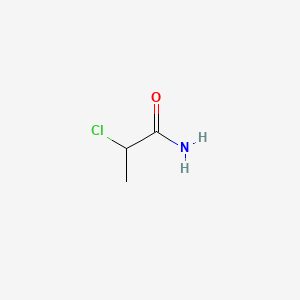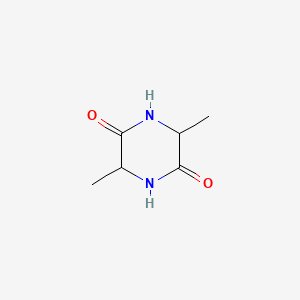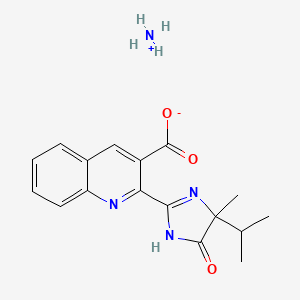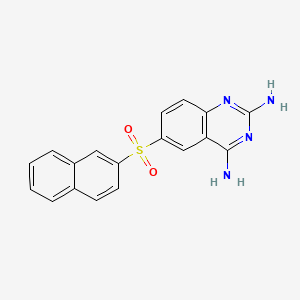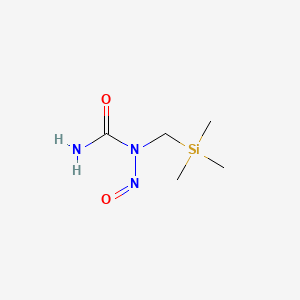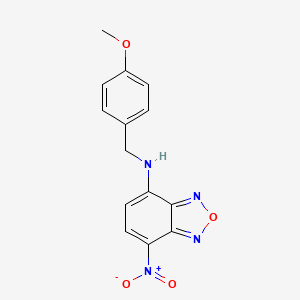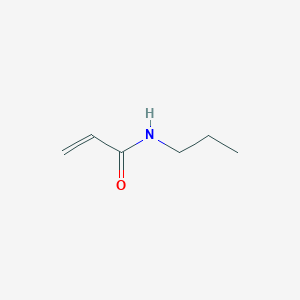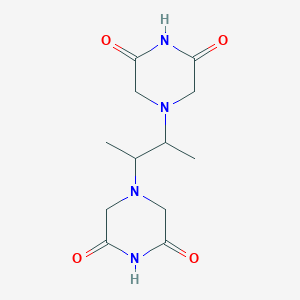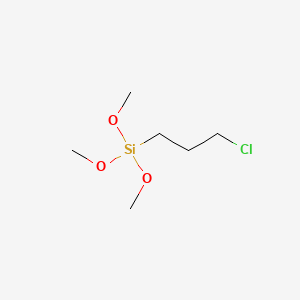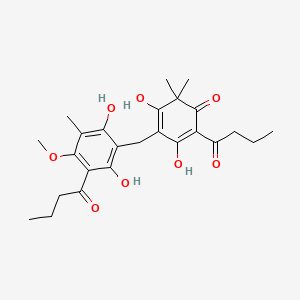
Aspidin
Descripción general
Descripción
La Aspidina BB es un derivado de la floroglucinol extraído de la planta Dryopteris fragrans. Ha ganado una atención significativa debido a sus potentes propiedades antibacterianas, particularmente contra bacterias de la piel como Staphylococcus aureus, Staphylococcus epidermidis y Propionibacterium acnes . La Aspidina BB es conocida por su capacidad para interrumpir las membranas bacterianas, lo que lleva a la muerte celular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Aspidina BB se puede sintetizar mediante varios métodos, incluyendo la extracción de fuentes naturales y la síntesis química. Un método implica la extracción de derivados de la floroglucinol de Dryopteris fragrans utilizando solventes orgánicos. Los compuestos extraídos se purifican luego mediante técnicas cromatográficas .
Métodos de producción industrial: En entornos industriales, la Aspidina BB se produce utilizando métodos ecológicos que evitan el uso de solventes orgánicos. Este enfoque asegura que los compuestos resultantes sean no tóxicos y adecuados para su uso en cosméticos y como conservantes .
Análisis De Reacciones Químicas
Tipos de reacciones: La Aspidina BB experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La Aspidina BB se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la Aspidina BB en diferentes formas reducidas.
Sustitución: La Aspidina BB puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la Aspidina BB puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
La Aspidina BB tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: La Aspidina BB se utiliza como compuesto modelo para estudiar la reactividad de los derivados de la floroglucinol.
Biología: Se emplea en estudios que investigan los mecanismos antibacterianos de los compuestos naturales.
Industria: La Aspidina BB se utiliza en el desarrollo de agentes antibacterianos y conservantes para cosméticos.
Mecanismo De Acción
La Aspidina BB ejerce sus efectos antibacterianos al interrumpir la membrana celular bacteriana, lo que lleva a un aumento de la permeabilidad de la membrana y la fuga de los contenidos celulares. Esta interrupción da como resultado daño al ADN y degradación de proteínas, causando finalmente la muerte celular . La Aspidina BB también inhibe la actividad de la lipasa, una enzima producida por Propionibacterium acnes, que juega un papel en la patogénesis del acné .
Comparación Con Compuestos Similares
La Aspidina BB es parte de un grupo de derivados de la floroglucinol que incluye compuestos como la Aspidina PB, Aspidinol y Dryofragin . En comparación con estos compuestos similares, la Aspidina BB exhibe una actividad antibacteriana más fuerte, particularmente contra Propionibacterium acnes . Su capacidad única para interrumpir las membranas bacterianas e inhibir la actividad de la lipasa la diferencia de otros derivados de la floroglucinol .
Compuestos similares:
- Aspidina PB
- Aspidinol
- Dryofragin
- Ácido flavaspídido BB
- Ácido isoflavaspídido PB
Las potentes propiedades antibacterianas de la Aspidina BB y su mecanismo de acción único la convierten en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZOIJJUOHZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973947 | |
| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-28-1 | |
| Record name | Aspidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


